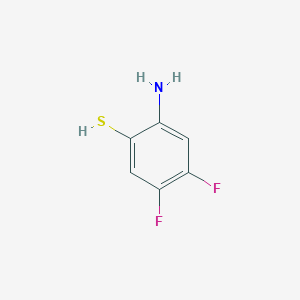

2-Amino-4,5-difluorobenzenethiol

Descripción

Chemical Identification: 2-Amino-4,5-difluorobenzenethiol (CAS No. 131105-93-6) is a fluorinated aromatic thiol derivative characterized by an amino (-NH₂) group and two fluorine substituents at the 4- and 5-positions of the benzene ring. Its molecular structure combines electron-withdrawing fluorine atoms with a nucleophilic thiol (-SH) group, making it a versatile intermediate in organic synthesis and industrial research .

Applications: Primarily used in industrial and scientific research, this compound’s reactivity is leveraged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Propiedades

IUPAC Name |

2-amino-4,5-difluorobenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSUSXLCPJCIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592546 | |

| Record name | 2-Amino-4,5-difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131105-93-6 | |

| Record name | 2-Amino-4,5-difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Structural and Functional Analogues

5-Fluoro-2-amino-4,6-dichloropyrimidine

Structure: Pyrimidine ring with amino (-NH₂), fluorine (5-position), and chlorine (4,6-positions). Key Differences:

- Core Structure: Pyrimidine (6-membered, two nitrogen atoms) vs.

- Substituents : Chlorine and fluorine in pyrimidine vs. fluorine and thiol in benzenethiol.

Biological Activity : - Exhibits potent inhibition of immune-activated nitric oxide (NO) production (IC₅₀ = 2 μM), surpassing reference compounds in activity .

Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)

Structure: Imidazopyridine core with amino and methylphenyl substituents. Key Differences:

- Core Structure: Fused bicyclic system (imidazo[4,5-b]pyridine) vs. monocyclic benzene.

- Functionality : Lacks thiol and fluorine substituents.

Biological Activity : - Carcinogenic in rodents, inducing colon, mammary, and lymphoid tumors via DNA adduct formation .

Substituent Effects on Reactivity and Bioactivity

Fluorine Substituents :

- In 5-fluoro-2-amino-4,6-dichloropyrimidine, fluorine contributes to high NO-inhibitory activity, suggesting fluorination at specific positions amplifies biological efficacy .

Thiol vs. Halogen/Amine Groups :

- The thiol group in 2-amino-4,5-difluorobenzenethiol confers nucleophilic reactivity, useful in metal chelation or disulfide bond formation.

- Chlorine in pyrimidine derivatives increases electrophilicity, possibly enhancing interaction with biological targets like NO synthase .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.